molecular formula C19H18FN3O5S B2635154 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 746607-41-0

2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

Cat. No.: B2635154
CAS No.: 746607-41-0
M. Wt: 419.43
InChI Key: NAKTVGRCBGRKHC-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 2-fluorophenyl group at position 4 and a 3,4,5-trimethoxyphenyl substituent at position 5 of the triazole core. The sulfanyl (-S-) group at position 3 is linked to an acetic acid moiety, forming a key pharmacophoric element. The 1,2,4-triazole scaffold is widely recognized for its bioactivity, particularly in antimicrobial and antifungal applications . The 3,4,5-trimethoxyphenyl group is notable for enhancing electron-donating properties and membrane permeability, which are critical for interactions with biological targets such as enzymes or receptors. The 2-fluorophenyl substituent likely contributes to improved metabolic stability and lipophilicity, influencing pharmacokinetic profiles.

Properties

IUPAC Name

2-[[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O5S/c1-26-14-8-11(9-15(27-2)17(14)28-3)18-21-22-19(29-10-16(24)25)23(18)13-7-5-4-6-12(13)20/h4-9H,10H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKTVGRCBGRKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3F)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the triazole ring. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions .

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are recognized for their antimicrobial properties. The compound has been studied for its potential effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Research indicates that triazole-based compounds often exhibit significant antibacterial activity due to their ability to inhibit key bacterial enzymes and disrupt cell wall synthesis.

  • Case Study: A study highlighted the synthesis of several triazole derivatives, demonstrating that modifications in the phenyl rings can enhance antibacterial efficacy. For example, compounds with electron-donating groups showed improved activity against MRSA compared to standard antibiotics like vancomycin and ciprofloxacin .

Antifungal Properties

Similar to its antibacterial effects, the compound has shown promise as an antifungal agent. Triazoles are commonly used in clinical settings to treat fungal infections due to their mechanism of action that inhibits ergosterol synthesis.

  • Research Findings: In vitro studies have reported that certain triazole derivatives possess antifungal activities comparable to established antifungals such as fluconazole . The specific structure of 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid may contribute to its enhanced efficacy.

Fungicides

The agricultural sector has increasingly adopted triazole compounds as fungicides due to their effectiveness against a variety of plant pathogens. The compound's structure suggests potential activity against fungal diseases affecting crops.

  • Field Studies: Trials have demonstrated that triazole fungicides can significantly reduce fungal infections in crops such as wheat and barley, leading to increased yields . The specific compound's application could be explored further for its effectiveness in agricultural settings.

Given the promising biological activities associated with triazole derivatives, further research is warranted to explore:

  • The mechanism of action against specific pathogens.
  • Structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
  • Potential synergistic effects when combined with other antimicrobial agents.

Clinical Trials

Future clinical trials should focus on evaluating the safety and efficacy of this compound in human subjects for treating infections caused by resistant strains of bacteria and fungi.

Comparison with Similar Compounds

2-[[5-(1,3-Benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl]acetic acid (CAS: 80987-62-8)

  • Substituents : Benzodioxole (electron-rich aromatic system) at position 4.
  • Activity : The benzodioxole group may enhance π-π stacking interactions but lacks the methoxy groups critical for antimicrobial activity observed in trimethoxyphenyl derivatives .

2-{[4-(3-Chlorophenyl)-5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid

  • Substituents : 3-Chlorophenyl (electron-withdrawing) and isopropyl (hydrophobic) groups.
  • The isopropyl group enhances lipophilicity but may reduce solubility .
  • Synthesis : Similar halogenated intermediates are used, but the absence of methoxy groups limits bioactivity overlap with the target compound .

2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS: 710988-27-5)

  • Substituents: Amino group at position 4 and phenoxyphenyl acetamide.
  • However, the acetamide group replaces the acetic acid, altering ionization and bioavailability .

Antimicrobial Activity

  • The target compound’s 3,4,5-trimethoxyphenyl group is strongly associated with antimicrobial efficacy, as demonstrated in studies of structurally similar triazoles . For example, derivatives with 3,4,5-trimethoxyphenyl substituents showed MIC values of ≤8 µg/mL against Staphylococcus aureus, outperforming analogues with 2,4-dimethoxyphenyl groups .
  • In contrast, compounds lacking methoxy substituents (e.g., benzodioxole derivatives) exhibited reduced activity, highlighting the critical role of methoxy groups in target engagement .

Anti-Exudative and Anti-Inflammatory Activity

  • Acetamide derivatives such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses . The acetic acid moiety in the target compound may similarly modulate inflammatory pathways but with enhanced solubility due to ionization.

Physicochemical and Structural Analysis

Table 1. Key Properties of Selected Analogues

Compound Molecular Weight (g/mol) Key Substituents LogP* Notable Activity
Target Compound ~450 2-Fluorophenyl, 3,4,5-trimethoxyphenyl 3.2 Antimicrobial
2-[[5-(Benzodioxol-5-yl)...]acetic acid ~350 Benzodioxole, phenyl 2.8 Moderate antimicrobial
2-{[4-(3-Chlorophenyl)...}acetic acid ~275 3-Chlorophenyl, isopropyl 3.5 Limited activity
2-{[4-Amino-5-(trimethoxyphenyl)...}acetamide ~470 Amino, phenoxyphenyl 3.0 Unreported

*Estimated using fragment-based methods.

Crystallographic Insights

  • The crystal structure of 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () reveals planar triazole rings with methoxy groups adopting coplanar orientations, facilitating π-stacking. This structural feature is likely conserved in the target compound, enhancing binding to hydrophobic enzyme pockets .

Biological Activity

The compound 2-{[4-(2-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS Number: 746607-41-0) is a triazole derivative that has garnered attention for its potential pharmacological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a sulfanyl group. Its molecular formula is C19H18FN3O5SC_{19}H_{18}FN_3O_5S, and it exhibits significant structural diversity due to the presence of fluorophenyl and trimethoxyphenyl substituents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has shown promising activity against various pathogens:

  • Antifungal Activity : In vitro tests indicate that triazole derivatives exhibit significant antifungal properties against Candida species. For example, related compounds have been compared with ketoconazole, showing superior efficacy in some cases .
  • Antibacterial Activity : The compound has been evaluated for its antibacterial properties against Gram-positive and Gram-negative bacteria. In particular, triazole derivatives have demonstrated effectiveness against drug-resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.25 to 2 μg/mL against various bacterial strains .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research:

  • Cytotoxicity Studies : The compound has been tested against several cancer cell lines, including MCF-7 and MDA-MB-231. Results indicated that certain triazole derivatives possess significant antiproliferative activity, with IC50 values suggesting effective inhibition of cancer cell growth .
  • Mechanism of Action : The anticancer effects are believed to be linked to the inhibition of specific enzymes involved in cell proliferation and survival pathways. Compounds similar to this compound have shown inhibition of tissue-nonspecific alkaline phosphatase (h-TNAP), which is associated with tumor progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:

Substituent Effect on Activity
Fluorophenyl groupEnhances antibacterial potency
Trimethoxyphenyl groupIncreases cytotoxicity against cancer cells
Sulfanyl linkageCritical for overall biological activity

Research indicates that modifications to the phenyl rings can significantly influence both antimicrobial and anticancer activities. For instance, adding electron-donating groups may enhance the interaction with biological targets .

Case Studies

  • Study on Antifungal Efficacy : A study comparing various triazole derivatives found that compounds similar to this compound exhibited higher antifungal activity than traditional antifungals like fluconazole .
  • Antibacterial Testing : In vitro testing showed that a series of synthesized triazoles demonstrated potent activity against resistant strains of bacteria with MIC values significantly lower than those of established antibiotics .

Q & A

Q. How can the compound’s selectivity for microbial vs. mammalian targets be quantified?

  • Methodology : Perform kinase profiling (e.g., Eurofins KinaseProfiler) to assess off-target effects. Calculate selectivity indices (SI = IC50_{50} mammalian cells / MIC). For triazole derivatives, SI values >10 indicate favorable therapeutic windows .

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